2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide
Description
The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a phthalazine core substituted with methoxy and oxo groups, linked via an acetamide bridge to a 4-fluoroindazole moiety. This structure combines electron-rich (methoxy), electron-withdrawing (oxo), and halogenated (fluoro) substituents, which may influence its physicochemical properties and biological interactions. This article provides a detailed comparison with structurally related compounds, emphasizing molecular architecture, synthetic pathways, and spectral characteristics.
Properties
Molecular Formula |
C19H16FN5O4 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-fluoro-1H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O4/c1-28-13-7-6-10-8-21-25(19(27)15(10)17(13)29-2)9-14(26)22-18-16-11(20)4-3-5-12(16)23-24-18/h3-8H,9H2,1-2H3,(H2,22,23,24,26) |
InChI Key |
GUFJZIKXGKUHEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NNC4=C3C(=CC=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indazole Moiety: This step often involves the coupling of the phthalazinone core with an indazole derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The phthalazinone core and indazole moiety may interact with different biological pathways, leading to various pharmacological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Diversity: The target compound’s 4-fluoroindazole group contrasts with pyridine-thiazole () and indole-ethyl () moieties, which may alter solubility and receptor binding.
Electronic Effects :
- Fluoro and chloro substituents (target compound vs. ) impart distinct electronic profiles, affecting dipole moments and intermolecular interactions.
Comparison with Other Heterocyclic Acetamide Compounds
Table 2: Functional Group and Spectral Comparisons
Key Observations:
- IR Spectroscopy : All compounds exhibit C=O stretches between 1650–1682 cm⁻¹, consistent with acetamide carbonyl groups.
- ¹H NMR : Acetamide NH protons resonate at δ ~10.0–11.5 ppm across analogues, suggesting similar electronic environments.
Biological Activity
The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.5 g/mol. The structure features a phthalazinone core with dimethoxy substitutions and an indazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 420.5 g/mol |
| Structure | Phthalazinone core with dimethoxy and indazole groups |
Antimicrobial Activity
Research indicates that compounds similar to 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections resistant to conventional antibiotics. For instance, compounds with phthalazine structures have demonstrated the ability to inhibit specific bacterial growth, indicating that this compound may share similar properties.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may inhibit the proliferation of various cancer cell lines. For example, derivatives with similar structural motifs have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of related compounds on A549 lung cancer cells. The IC50 values for tested derivatives ranged from 11.20 to 59.61 µg/ml, indicating moderate to high cytotoxicity against these cancer cells. The most potent derivative exhibited an IC50 of 11.20 µg/ml, highlighting the potential of phthalazine-based compounds in cancer therapy.
| Compound | IC50 (µg/ml) | Cell Line |
|---|---|---|
| Compound A | 11.20 | A549 |
| Compound B | 15.73 | A549 |
| Compound C | 59.61 | A549 |
The mechanisms underlying the biological activity of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide are still being elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : The structural features may facilitate interactions with cellular targets that trigger programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
